Biotinyl Cystamine
Description
Overview of Biotinylation Strategies in Proteomics and Cell Biology
Biotinylation is the process of covalently attaching biotin (B1667282), a small B-vitamin, to a molecule of interest, such as a protein or nucleic acid. creative-proteomics.com The remarkable affinity between biotin and the proteins avidin (B1170675) and streptavidin forms the basis of many detection and purification methods in molecular biology. creative-proteomics.com This interaction is one of the strongest non-covalent bonds known in nature, making it highly reliable for capturing biotinylated molecules even from complex mixtures. creative-proteomics.com
In proteomics and cell biology, biotinylation is employed for a variety of purposes. It can be used to label cell surface proteins to study their trafficking and internalization, to identify protein-protein interactions through pull-down assays, and to isolate specific organelles or protein complexes. creative-proteomics.comnih.gov There are two primary methods for biotinylating proteins: chemical and enzymatic. creative-proteomics.com Chemical biotinylation utilizes reagents that react with specific functional groups on amino acid side chains, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (e.g., on cysteine residues). creative-proteomics.com Enzymatic biotinylation, on the other hand, offers site-specific labeling through the use of enzymes like biotin ligase. creative-proteomics.com
Significance of Reversible Linkages in Biochemical Probe Design
The design of biochemical probes with reversible linkages has become increasingly important for advancing our understanding of complex biological systems. nih.gov Reversible linkages allow for the attachment and subsequent detachment of a probe from its target molecule under specific conditions. nih.gov This "catch and release" capability is particularly advantageous in applications such as affinity purification, where the goal is to isolate a target molecule for further analysis. nih.gov
In the context of biotinylation, the extremely strong interaction between biotin and avidin/streptavidin can present a challenge when trying to recover the biotinylated molecule in its native state. nih.gov Harsh, denaturing conditions are often required to break this bond, which can compromise the biological activity and structural integrity of the isolated molecule. nih.gov Reversible or cleavable linkers, incorporated between the biotin tag and the target molecule, provide a solution to this problem. nih.gov These linkers can be broken by specific chemical or enzymatic treatments, allowing for the gentle release of the captured molecule while the biotin tag remains bound to the affinity matrix. creative-proteomics.comnih.gov This approach preserves the functionality of the isolated molecule, making it suitable for downstream applications such as enzyme activity assays or structural studies.
Historical Context and Evolution of Cleavable Biotinylation Reagents
The development of cleavable biotinylation reagents has been a significant evolution in the field of bioconjugation chemistry. Early biotinylation techniques focused on creating stable, irreversible linkages. However, the need to recover captured biomolecules in a functional form spurred the innovation of reagents with cleavable spacer arms.
Among the first and most widely used cleavable linkers are those based on a disulfide bond. creative-proteomics.com These reagents, which include Biotinyl Cystamine (B1669676), contain a disulfide bridge that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). lumiprobe.comnih.gov The simplicity and efficiency of this cleavage method have made disulfide-containing biotinylation reagents popular choices for reversible applications.
Over time, the repertoire of cleavable linkers has expanded to include a variety of other chemistries, each with its own specific cleavage conditions. These include:
Acid-labile linkers: These linkers are stable at neutral pH but can be cleaved under acidic conditions. nih.gov
Photocleavable linkers: These linkers contain a photolabile group that can be broken upon exposure to UV light of a specific wavelength, offering precise temporal control over cleavage. broadpharm.com
Enzymatically cleavable linkers: These linkers are designed with recognition sites for specific enzymes, allowing for highly selective cleavage under physiological conditions.
This continuous evolution of cleavable biotinylation reagents has provided researchers with a versatile toolkit to design sophisticated experiments for studying the intricate molecular processes within cells.
Academic Research Landscape of Biotinyl Cystamine and Related Compounds
This compound and its derivatives are primarily utilized as crosslinking photoaffinity label ligands in academic research. researchgate.netscbt.com A notable application is in the mapping of post-translational modifications, such as O-linked N-acetylglucosamine (O-GlcNAc) sites on proteins. A study by Overath et al. demonstrated the use of a novel biotin-cystamine tag to identify O-GlcNAc sites on 20S proteasome subunits and the heat shock protein Hsp90. nih.govresearchgate.net This method involved a β-elimination-based derivatization of O-GlcNAc peptides, where the biotin-cystamine tag was attached to the modified serine or threonine residues. nih.govresearchgate.net The use of "light" and "heavy" isotopic versions of the biotin-cystamine tag allowed for differential labeling and increased the specificity of the analysis. nih.govresearchgate.net
The research landscape for this compound is situated within the broader field of chemical proteomics and the development of novel biochemical probes. nih.gov The ability to reversibly label proteins makes it a valuable tool for pull-down assays designed to study protein-protein interactions. nih.gov The disulfide bond in this compound allows for the elution of captured proteins under mild reducing conditions, preserving their native structure and function for subsequent analysis. creative-proteomics.comnih.gov
The development of related disulfide-containing biotinylation reagents, such as those with azide (B81097) or alkyne functionalities, has further expanded the applications of this class of compounds. nih.govresearchgate.nettocris.com These "clickable" reagents can be used in bioorthogonal chemistry to label biomolecules in complex biological systems with high specificity.
Detailed Research Findings
The utility of this compound is exemplified in a study that successfully mapped O-GlcNAc sites on murine 20S proteasome subunits and Hsp90β. nih.gov This research highlights the reagent's effectiveness in enriching and identifying post-translationally modified peptides.
Table 1: Identified O-GlcNAc Sites on Murine 20S Proteasome Subunits Using a Biotin-Cystamine Tag nih.gov
| Proteasome Subunit | Identified O-GlcNAc Site (Amino Acid and Position) |
|---|---|
| α1 | Ser5 |
| α4 | Ser130 |
| α5 | Ser198 |
| α6 | Ser110 |
| β6 | Ser57 |
Table 2: Identified O-GlcNAc Sites on Murine Hsp90β Using a Biotin-Cystamine Tag nih.gov
| Protein | Identified O-GlcNAc Site (Amino Acid and Position) | Notes |
|---|---|---|
| Hsp90β | Thr607 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H26N4O2S3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20) |
InChI Key |
MFDWNMKIWHKJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Biotinyl Cystamine
Chemical Synthesis Pathways for Biotinyl Cystamine (B1669676)
The fundamental structure of biotinyl cystamine arises from the covalent linkage of biotin (B1667282) to cystamine. This process can be tailored to produce both standard and isotopically labeled versions of the compound, crucial for a variety of analytical techniques.
Conjugation Reactions of Biotin Derivatives with Cystamine
The most common and efficient method for synthesizing N,N'-bis(biotinyl)cystamine involves the reaction of an activated biotin derivative, typically N-hydroxysuccinimide (NHS)-biotin, with cystamine dihydrochloride. This reaction targets the primary amines of the cystamine molecule.
The synthesis is generally carried out in a non-nucleophilic buffer at a slightly alkaline pH, typically ranging from 7 to 9, to ensure the deprotonation of the primary amines, thus enhancing their nucleophilicity. gbiosciences.comfishersci.com Common buffers include sodium bicarbonate or phosphate (B84403) buffer. lumiprobe.com Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the NHS-biotin, which is not readily soluble in aqueous solutions. gbiosciences.comresearchgate.net The reaction proceeds by nucleophilic attack of the amine groups of cystamine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. thermofisher.com To favor the formation of the bis-substituted product, a molar excess of NHS-biotin relative to cystamine is typically used. The reaction can be performed at room temperature for several hours to overnight to ensure completion. gbiosciences.comhollins.edu
Interactive Data Table: Typical Reaction Components for the Synthesis of N,N'-bis(biotinyl)cystamine
| Component | Role | Typical Concentration/Ratio |
| Biotin-NHS | Activated biotin derivative | 2-4 molar equivalents to cystamine |
| Cystamine dihydrochloride | Amine source | 1 molar equivalent |
| Sodium Bicarbonate Buffer | Buffering agent (pH 8.0-9.0) | 0.1 M |
| DMF or DMSO | Solvent for Biotin-NHS | To dissolve Biotin-NHS |
Synthesis of Deuterated this compound Analogues for Isotopic Labeling Studies
For quantitative proteomics and mass spectrometry-based studies, isotopically labeled internal standards are essential for accurate quantification. scbt.com The synthesis of deuterated this compound analogues is a key strategy for this purpose. A common approach involves the use of a deuterated version of cystamine in the conjugation reaction with NHS-biotin.
The synthesis follows a similar protocol to the non-deuterated version, where deuterated cystamine is reacted with NHS-biotin. The deuterium (B1214612) atoms are incorporated into the cystamine molecule during its own synthesis, for example, through the use of deuterated starting materials. This method ensures that the resulting deuterated this compound has a distinct mass-to-charge ratio from its non-deuterated counterpart, allowing for its use as an internal standard in mass spectrometry experiments. The reaction conditions, such as pH, solvent, and temperature, are generally the same as for the synthesis of the unlabeled compound.
Functionalization Strategies for this compound Probes
The versatility of this compound as a biochemical tool is greatly enhanced by its functionalization with various reporter and reactive moieties. These modifications enable its use in a wide array of applications, from fluorescence imaging to photoaffinity labeling.
Integration of Fluorescent Moieties
The incorporation of fluorescent molecules onto this compound allows for the visualization and tracking of target molecules in biological systems. nih.gov Common fluorophores such as coumarins and rhodamines can be conjugated to create highly sensitive probes.
Coumarin-Biotinyl Cystamine Probes:
The synthesis of a coumarin-biotinyl cystamine probe can be achieved by first preparing a mono-biotinylated cystamine. This is done by reacting cystamine with a sub-stoichiometric amount of NHS-biotin to favor the formation of the mono-adduct. The remaining free amine on the mono-biotinylated cystamine can then be coupled with a carboxyl-functionalized coumarin (B35378) derivative. acs.orgnih.gov This coupling reaction is typically facilitated by a peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). acs.org
Interactive Data Table: Reagents for Coumarin-Biotinyl Cystamine Synthesis
| Reagent | Function |
| Mono-biotinylated cystamine | Scaffold with a free amine |
| Carboxyl-functionalized Coumarin | Fluorescent moiety |
| HBTU/DIPEA | Peptide coupling reagents |
| DMF | Solvent |
Rhodamine-Biotinyl Cystamine Probes:
Similarly, rhodamine derivatives can be attached to this compound. hollins.eduresearchgate.net An amine-reactive rhodamine derivative, such as a rhodamine-NHS ester, can be reacted with mono-biotinylated cystamine. nih.gov The reaction conditions are analogous to the biotinylation reaction, carried out in a slightly alkaline buffer to facilitate the formation of a stable amide bond between the rhodamine fluorophore and the cystamine scaffold. researchgate.net
Development of Photoaffinity Labeling Variants
Photoaffinity labeling is a powerful technique to identify and study molecular interactions in a native biological context. tcichemicals.comnih.gov This is achieved by incorporating a photoreactive group into a probe, which upon photoactivation, forms a covalent bond with nearby molecules. Diazirines are a popular choice for a photoreactive moiety due to their small size and high reactivity upon UV irradiation. tcichemicals.comnih.gov
The synthesis of a diazirine-containing this compound photoaffinity probe involves a multi-step process. First, a diazirine-containing building block with a reactive functional group, such as a carboxylic acid, is synthesized. nih.gov This building block is then coupled to the free amine of mono-biotinylated cystamine using standard peptide coupling chemistry, similar to the attachment of fluorescent probes. gbiosciences.com The resulting probe contains the biotin for affinity purification, the cleavable disulfide bond from the cystamine linker, and the diazirine moiety for photo-crosslinking. acs.org
Interactive Data Table: Key Components for a Diazirine-Biotinyl Cystamine Photoaffinity Probe
| Component | Function |
| Mono-biotinylated cystamine | Scaffold with a free amine |
| Diazirine-containing carboxylic acid | Photoreactive building block |
| EDC/NHS or HBTU/DIPEA | Coupling agents |
| Biotin | Affinity tag for purification |
| Disulfide bond | Cleavable linker |
Molecular Mechanisms and Biochemical Interactions of Biotinyl Cystamine
Biotin-Streptavidin/Avidin (B1170675) Binding Affinity and Specificity in Biotinyl Cystamine (B1669676) Context
A cornerstone of biotinyl cystamine's utility is the exceptionally strong and specific non-covalent interaction between its biotin (B1667282) headgroup and the proteins streptavidin and avidin. wikipedia.orgaatbio.com This interaction is one of the strongest known in nature, with a dissociation constant (Kd) on the order of 10-14 to 10-15 M. wikipedia.orgacs.org
This high affinity allows for the efficient capture of this compound-labeled molecules onto surfaces or beads coated with streptavidin or avidin. nih.govaatbio.com The specificity of this binding ensures that only biotinylated molecules are isolated from a complex mixture. aatbio.com The tetrameric structure of streptavidin, with four biotin-binding sites, further enhances the avidity of this interaction. wikipedia.orgaatbio.com
While the core biotin-streptavidin interaction is extremely robust, the context of the this compound linker does not significantly impede this binding. acs.org However, it's important to note that extensive chemical modification of streptavidin itself can sometimes impair its biotin-binding capacity. wikipedia.org Engineered versions of streptavidin have been developed to have even greater stability or altered binding characteristics for specific applications. nih.govnih.gov
Interaction Dynamics with Cysteine Residues in Biological Systems
The cystamine component of this compound, containing a disulfide bond, can participate in reactions with free cysteine residues present in biological systems. These interactions are primarily thiol-disulfide exchange reactions.
Thiol-disulfide exchange is a chemical reaction where a thiolate anion attacks a disulfide bond. researchgate.net This results in the formation of a new disulfide bond and a new thiol. In the context of this compound, its disulfide bond can react with free cysteine residues on proteins or other small molecules like glutathione (B108866). nih.gov
This process is a series of equilibrium reactions. mdpi.com To prevent unwanted side reactions or "scrambling" of disulfide bonds during experimental procedures, it is common to use alkylating agents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to block free thiols after the initial reduction step. nih.govnih.gov
Under certain conditions, particularly in an oxidizing environment, this compound could potentially lead to the S-thiolation of protein cysteine residues. S-thiolation is the formation of a mixed disulfide between a protein cysteine and a low-molecular-weight thiol. researchgate.net In this case, a protein cysteine could form a disulfide bond with one of the sulfur atoms of the cystamine moiety.
Cystamine itself, the core of this compound, is known to interact with cysteine residues on proteins, promoting the formation of mixed disulfides. nih.gov This can lead to the oxidation of cysteine residues and has been implicated in the regulation of enzyme activity. nih.gov Similarly, the cysteamine (B1669678) portion, which is formed upon reduction of cystamine, can also react with cysteine residues. researchgate.net The reactivity of a particular cysteine residue to such modifications is highly dependent on its local environment within the protein, including its pKa and accessibility. nih.govmdpi.com
Advanced Applications of Biotinyl Cystamine in Molecular Biology and Biochemistry
Reversible Protein and Peptide Labeling
The capacity to reversibly label proteins and peptides is a cornerstone of many proteomic and molecular biology techniques. Biotinyl Cystamine's design, featuring a disulfide bond, allows for the cleavage of the biotin (B1667282) tag from the labeled molecule under mild reducing conditions, a critical feature for subsequent analysis.
Strategies for Affinity-Based Protein Isolation and Detection
Affinity-based protein isolation is a powerful technique for purifying specific proteins from complex mixtures like cell lysates. thermofisher.com The extremely strong and specific interaction between biotin and streptavidin (or avidin) is harnessed for this purpose. sigmaaldrich.com When proteins are labeled with Biotinyl Cystamine (B1669676), they can be efficiently captured on a solid support, such as beads coated with streptavidin. thermofisher.comnih.gov
The general workflow for this process involves:
Labeling: The target protein or a population of proteins is covalently linked to this compound.
Capture: The complex mixture containing the biotinylated proteins is passed over a streptavidin-coated affinity column or incubated with streptavidin beads. The biotinylated proteins bind tightly to the streptavidin.
Washing: Unbound proteins and other cellular components are washed away, leaving the purified biotinylated proteins attached to the support.
Elution: Due to the disulfide bond in the this compound linker, the captured proteins can be released by adding a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). nih.govnih.gov This cleaves the disulfide bond, releasing the protein from the biotin tag, which remains bound to the streptavidin support.
This reversible approach offers a significant advantage over methods using non-cleavable biotin tags, where harsh denaturing conditions are often required to break the strong biotin-streptavidin interaction, potentially compromising the protein's structure and function. sigmaaldrich.com The use of cleavable linkers like this compound allows for the recovery of the target protein in its native state, suitable for further analysis such as mass spectrometry or functional assays. nih.govresearchgate.net
Table 1: Comparison of Elution Strategies for Biotin-Tagged Proteins
| Elution Method | Principle | Conditions | Protein State after Elution | Application Suitability |
|---|---|---|---|---|
| Non-Cleavable Biotin | Disruption of Biotin-Streptavidin Interaction | Harsh (e.g., low pH, high concentration of denaturants like 8M guanidine-HCl) | Denatured | Western Blotting |
| Cleavable Biotin (e.g., this compound) | Cleavage of the Linker | Mild (e.g., reducing agents like DTT, BME) | Native/Functional | Mass Spectrometry, Functional Assays |
Proximity-Dependent Protein Labeling Utilizing this compound
Proximity-dependent labeling (PL) is a powerful technique used to identify protein-protein interactions and map the protein composition of specific subcellular compartments in living cells. nih.govacs.org Methods like BioID (proximity-dependent biotin identification) and APEX (engineered ascorbate (B8700270) peroxidase) utilize an enzyme fused to a protein of interest (the "bait") to generate reactive molecules that covalently label nearby proteins (the "prey"). nih.govnih.govresearchgate.net
This compound can be conceptually applied in proximity labeling strategies. In a BioID-like approach, a promiscuous biotin ligase (BirA*) fused to a bait protein would catalyze the formation of a reactive biotinoyl-5'-AMP intermediate from a this compound derivative. nih.gov This reactive intermediate then diffuses from the active site and covalently attaches to accessible lysine (B10760008) residues of nearby proteins. acs.org The incorporation of the cleavable disulfide bond from the cystamine moiety allows for the subsequent release of the labeled proteins from streptavidin beads after enrichment, facilitating their identification by mass spectrometry. nih.gov This is particularly advantageous as it allows for a more efficient elution compared to non-cleavable biotin, leading to higher yields and cleaner samples for analysis. nih.gov
The key steps in a proximity labeling experiment using a this compound-based approach would be:
A bait protein is fused to a promiscuous biotin ligase and expressed in cells.
A this compound derivative is added to the cell culture.
The ligase activates the this compound derivative, which then labels proteins in close proximity to the bait.
The cells are lysed, and the biotinylated proteins are captured using streptavidin affinity purification.
The captured proteins are eluted by cleaving the disulfide bond with a reducing agent.
The eluted proteins are identified by mass spectrometry.
Spatiotemporal Control in Protein Interaction Studies
Achieving spatiotemporal control is crucial for studying dynamic protein interactions that occur at specific times and locations within a cell. sigmaaldrich.comnih.gov The use of this compound, particularly when coupled with inducible or light-activatable systems, can provide this level of control. For instance, a photoactivatable version of this compound could be employed, where the biotinylation reaction is initiated only upon exposure to a specific wavelength of light. scbt.comnih.gov This would allow researchers to trigger the labeling of interacting proteins at a precise moment in a cellular process or within a specific subcellular region illuminated by a focused light source.
Furthermore, the rapid kinetics of some proximity labeling enzymes, like APEX, which has a labeling time of about one minute, combined with a cleavable biotin probe, would enable the capture of transient protein interactions with high temporal resolution. researchgate.net The ability to cleave the biotin tag after capture ensures that the identified proteins are indeed from the specific time and place of interest, reducing background from non-specific binding.
Bioconjugation for Dynamic Biomolecular Assemblies
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound's structure is well-suited for creating reversible bioconjugates, enabling the assembly and disassembly of complex biomolecular structures.
Formation of Reversible Links between Diverse Biomolecules
The disulfide bond within this compound provides a reversible linkage point for constructing dynamic biomolecular assemblies. iris-biotech.de One end of the this compound molecule can be attached to one biomolecule (e.g., a protein), and the other end to a second biomolecule (e.g., another protein, a nucleic acid, or a small molecule). The biotin group can then be used to attach this entire assembly to a streptavidin-functionalized surface or nanoparticle.
The reversibility of the disulfide bond allows for the controlled disassembly of these structures. By adding a reducing agent, the link between the biomolecules can be broken, allowing for their release or the rearrangement of the assembly. This has potential applications in areas such as controlled drug release, the construction of responsive biomaterials, and the study of dynamic biological systems.
Assembly of Cleavable Antibody-Dendrimer Conjugates for Research Tools
Antibody-dendrimer conjugates are a promising class of molecules for various research and therapeutic applications. nih.gov Dendrimers are highly branched, synthetic polymers with a well-defined structure that can be functionalized with multiple molecules, such as drugs or imaging agents. mdpi.com By conjugating a dendrimer to an antibody, these molecules can be targeted to specific cells or tissues that express the antigen recognized by the antibody.
The incorporation of a cleavable linker, such as one derived from this compound, into the structure of an antibody-dendrimer conjugate is highly advantageous. cam.ac.uk For example, a dendrimer core based on cystamine can be used. The disulfide bond in the core can be reduced to generate thiol groups, which can then be used to attach the dendrimer to a maleimide-functionalized antibody. nih.gov The resulting conjugate can be used to deliver a payload to a target cell. Once inside the cell, the higher reducing environment of the cytoplasm can cleave the disulfide bond, releasing the dendrimer and its payload from the antibody. This targeted release mechanism can enhance the efficacy of the payload and reduce off-target effects.
Table 2: Research Findings on Cleavable Linkers in Bioconjugation
| Research Area | Key Finding | Implication for this compound | Reference |
|---|---|---|---|
| Proteomics | Thiol-cleavable biotin probes allow for efficient elution of biotinylated proteins from streptavidin beads, preserving biotinylation site information. | This compound would enable more effective and informative proteomic studies compared to non-cleavable analogs. | nih.gov |
| Proximity Labeling | Cleavable linkers reduce background and increase confidence in identifying protein-protein interactions. | Using a this compound-based probe in BioID or similar techniques would lead to more reliable interaction data. | researchgate.net |
| Antibody-Drug Conjugates | The stability of disulfide linkers is site-dependent on the antibody, influencing the stability and efficacy of the conjugate. | The design of this compound-based antibody conjugates must consider the conjugation site to ensure stability in circulation and efficient cleavage at the target. | cam.ac.uk |
RNA Oligonucleotide Functionalization and Cross-linking
The dual-functionality of this compound is harnessed for the modification and analysis of RNA molecules. Its structure allows for the introduction of a biotin tag onto RNA oligonucleotides, which can then be used for purification, immobilization, or detection. The integrated disulfide bond serves as a cleavable linker, enabling the reversible cross-linking of RNA or the release of captured RNA molecules after their isolation.
A primary application involves the development of methods for obtaining stable RNA oligonucleotides modified with a cystamine linker. ichb.pl This modification can be introduced at a chosen phosphodiester bond within the nucleic acid chain. ichb.pl The thiol group in the modified oligonucleotide can then undergo oxidation with a thiol group present in another molecule, forming a disulfide bridge. ichb.pl This cross-linking is reversible, as the bond can be reduced to liberate the two molecules, a feature that is beneficial for specific applications. ichb.pl
Biotinylated cross-linkers are particularly valuable for the enrichment of reacted RNA fragments. acs.orgnih.gov In a typical workflow for analyzing RNA structure, RNAs are cross-linked, fragmented, and then enriched. The use of a biotinylated cross-linker facilitates this enrichment process through the highly specific and strong interaction between biotin and streptavidin-coated beads. acs.orgnih.gov After enrichment, the cross-links can be reversed, and the captured RNA fragments can be analyzed, for instance, by high-throughput sequencing to provide spatial constraints for structural modeling. nih.gov However, a notable challenge with this method is that it can enrich not only the desired cross-linked fragments but also monoadducts (RNA fragments with a linker attached at only one end), which can be more abundant and lead to high background signals. acs.orgnih.gov
Researchers have developed improved cross-linkers based on molecules like psoralen (B192213), which covalently joins complementary strands of double-stranded DNA or RNA upon UV light exposure. rsc.org By creating a psoralen derivative that includes a biotin tag, it becomes possible to cross-link and biotinylate nucleic acids simultaneously, facilitating their subsequent capture and analysis. rsc.org
| Application | Mechanism | Key Advantage | Reference |
|---|---|---|---|
| RNA Cross-linking | Formation of a disulfide bridge between a cystamine-modified RNA and another molecule. | Reversibility of the cross-link through reduction of the disulfide bond. | ichb.pl |
| Enrichment of Cross-linked RNA | Use of the biotin tag to capture cross-linked fragments with streptavidin beads. | Facilitates facile enrichment and purification of reacted RNA molecules. | acs.orgnih.gov |
| Structural Analysis | Captured RNA fragments are sequenced to provide spatial data for 2D and 3D structure modeling. | Allows for the investigation of RNA architecture within cellular contexts. | nih.gov |
Development of Specialized Molecular Probes
The unique chemical properties of this compound make it a valuable component in the design of sophisticated molecular probes for detecting and analyzing specific biological conditions and molecules.
This compound as a Redox Probe for Cellular Thiol Status
This compound can function as a "redox probe" to investigate the thiol status of proteins within cells, a process known as protein S-thiolation. researchgate.net The disulfide bond within the cystamine moiety can react with reactive cysteine residues on proteins, especially under conditions of oxidative stress. researchgate.net This reaction forms a mixed disulfide bond between the protein and the this compound molecule. researchgate.net
The key to this application is that the protein becomes tagged with biotin. researchgate.net This biotin tag then allows for the detection of these modified proteins using methods based on the biotin-streptavidin interaction, such as Western blotting with streptavidin-HRP or purification using streptavidin-agarose affinity chromatography. researchgate.net This technique provides a way to identify and quantify proteins that are susceptible to oxidative modification. For example, biotin-cysteine, a similar compound, has been used to study protein S-thiolation in isolated rat kidneys subjected to ischemia and reperfusion, where a significant increase in protein S-thiolation was observed. researchgate.net The principle relies on the disulfide bond's reactivity in an oxidizing environment and the utility of the biotin tag for subsequent detection and isolation. researchgate.net The intracellular environment is typically reducing, which means cystamine itself must be reduced to its active thiol form (cysteamine) to participate in certain reactions; however, in the context of probing for oxidative stress, the disulfide exchange mechanism is central. nih.gov
Fluorescent Biotin-Guided Probes for Specific Biomolecule Detection (e.g., H2S)
In the design of advanced molecular probes, the biotin component of this compound is often used as a targeting or guiding moiety. This strategy is exemplified in the development of fluorescent probes for detecting specific biomolecules like hydrogen sulfide (B99878) (H₂S), a significant signaling molecule in cardiovascular and nervous systems. researchgate.netrsc.orgnih.gov
Researchers have developed biotin-guided fluorescent probes where the biotin group serves to target specific cells, particularly cancer cells that are known to overexpress biotin receptors. researchgate.netrsc.orgnih.gov In these probes, the biotin moiety is linked to a fluorescent reporter system that is specifically designed to react with H₂S. For instance, a benzoxadizole-based fluorescent probe guided by biotin was developed to detect H₂S in both normal liver cells (LO2) and liver cancer cells (HepG2). researchgate.netrsc.org The results of such studies show that the probe can detect cellular H₂S with high sensitivity and selectivity. researchgate.netrsc.orgnih.gov Furthermore, the biotin group successfully guides the probe to target cancer cells. rsc.orgnih.gov
Another study reported a biotin-guided near-infrared (NIR) fluorescent sensor for H₂S detection. rsc.org This probe demonstrated a rapid "turn-on" fluorescent signal upon activation by H₂S and showed good selectivity over other biological thiols. rsc.org The probe was successfully used to image endogenous H₂S and could differentiate various cancer cells from normal cells, highlighting its potential for cancer imaging. rsc.org
| Probe Type | Target Biomolecule | Role of Biotin | Detection Method | Reference |
|---|---|---|---|---|
| Biotin-guided benzoxadizole probe | Hydrogen Sulfide (H₂S) | Targets cancer cells (e.g., HepG2) overexpressing biotin receptors. | Fluorescence detection. | researchgate.netrsc.orgnih.gov |
| Biotin-guided NIR sensor | Hydrogen Sulfide (H₂S) | Guides the probe to cancer cells for specific imaging. | Near-infrared (NIR) fluorescence. | rsc.org |
Research Paradigms for Targeted Delivery and Controlled Release
The distinct functionalities of the biotin and cystamine components of this compound are central to research on targeted delivery and controlled release systems. The biotin acts as a homing device, while the disulfide bond serves as a trigger for release.
Exploration of Biotin Receptor-Mediated Uptake in Model Systems
The biotin component of this compound is widely explored as a targeting ligand for delivering molecules into specific cells. This strategy is based on the observation that many types of cancer cells, including ovarian, lung, colon, and breast cancers, overexpress biotin uptake systems compared to normal tissues. nih.govrsc.org This overexpression provides a pathway for selectively targeting these cells. nih.gov
By attaching a biotin moiety to a drug or a nanoparticle carrier, researchers aim to achieve active targeting. nih.gov These biotinylated conjugates can then be recognized and internalized by cancer cells through receptor-mediated endocytosis. rsc.org For example, studies have used biotin-guided fluorescent probes to successfully target HepG2 liver cancer cells, which have positive biotin receptor expression, demonstrating the effectiveness of this targeting strategy. nih.gov
However, the precise mechanism of uptake for biotin conjugates is a subject of ongoing investigation. Structure-activity relationship studies have shown that a free carboxylic acid group on the biotin molecule is essential for its uptake via the primary biotin transporter, the sodium-dependent multivitamin transporter (SMVT). nih.govnih.govresearchgate.net Since conjugating biotin to another molecule typically involves modifying this carboxylic acid group, it raises questions about whether the uptake of these conjugates still proceeds through the SMVT. nih.govnih.gov This suggests that other, yet-to-be-fully-identified receptors or alternative uptake mechanisms may be involved in the internalization of biotinylated therapeutics. nih.govnih.gov
Investigating Intracellular Release Mechanisms via Disulfide Reduction
The cystamine component of this compound contains a critical disulfide bond that serves as a redox-sensitive trigger for controlled release. axispharm.com This disulfide linkage is relatively stable in the extracellular environment but is susceptible to cleavage under the reducing conditions found inside cells. axispharm.com The cytoplasm has a high concentration of reducing agents, most notably glutathione (B108866) (GSH), which can efficiently break disulfide bonds. mdpi.com
This principle is the foundation for designing drug delivery systems where the therapeutic payload is linked to a carrier via a disulfide bond. Once the carrier is internalized by the target cell (for example, through biotin receptor-mediated uptake), the intracellular reducing environment cleaves the disulfide bond, releasing the active drug precisely where it is needed. axispharm.com This strategy minimizes systemic exposure and potential side effects.
This mechanism has been explored in various contexts. For instance, reactive disulfide reagents containing a biotin moiety have been used to label proteins on sarcoplasmic reticulum vesicles; the subsequent application of a reducing agent like dithiothreitol reversed the labeling, demonstrating the cleavable nature of the disulfide bond. nih.gov Similarly, the lack of efficacy of topical cystamine (the disulfide form) compared to cysteamine (B1669678) (the free thiol) in treating corneal cystine crystals suggests that the disulfide form must first be reduced intracellularly to become active. nih.gov This highlights the necessity of intracellular reduction for the disulfide bond to be cleaved, a mechanism that is central to the design of controlled-release systems based on this compound. nih.gov
Analytical and Methodological Approaches Utilizing Biotinyl Cystamine
Affinity Purification and Enrichment Techniques
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many purification strategies. Biotinyl cystamine's incorporation of a biotin group allows it to be used in these established workflows, with the added advantage of a cleavable linker.
Streptavidin-Based Enrichment of Biotinylated Species
Biotinyl cystamine (B1669676) is employed to covalently label proteins or peptides, typically at primary amines or other suitable functional groups. Once labeled, these biotinylated molecules can be efficiently captured from complex biological mixtures using immobilized streptavidin or its analogs, such as on agarose (B213101) or magnetic beads. researchgate.netnih.gov The strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) permits stringent washing conditions to remove non-specifically bound contaminants, leading to highly purified samples. nih.govupenn.edu
A key feature of using this compound is the ability to elute the captured molecules under mild reducing conditions. The disulfide bond within the cystamine linker can be cleaved by reagents like dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.comnih.gov This releases the target molecule from the streptavidin support, leaving the biotin portion still bound to the resin. This is a significant advantage over non-cleavable biotin tags, which often require harsh, denaturing conditions for elution that can interfere with downstream analyses. sigmaaldrich.com
Tandem Affinity Purification Workflows
Tandem Affinity Purification (TAP) is a technique that involves two successive affinity purification steps to achieve very high purity of protein complexes. nih.govnih.govbiorxiv.org While classic TAP tags exist, workflows can be designed to incorporate the biotin-streptavidin system as one of the affinity steps. nih.govresearchgate.net In such a workflow, a protein of interest could be expressed with a fusion tag that includes a site for biotinylation.
The use of this compound in a TAP strategy would involve its attachment to the protein complex of interest. The first purification step could rely on an initial tag, after which the complex is eluted and then subjected to a second purification using streptavidin resin to bind the this compound-labeled component. nih.govyoutube.com The cleavable nature of this compound would then allow for the gentle elution of the highly purified complex before further analysis, such as by mass spectrometry. This two-step process significantly reduces background contaminants. nih.gov
Spectrometric and Chromatographic Characterization
Mass spectrometry and liquid chromatography are powerful tools for the detailed characterization of proteins and peptides. This compound can be integrated into these workflows to facilitate the identification and analysis of labeled molecules.
Mass Spectrometry for Identification of Biotinylated Peptides
Mass spectrometry (MS) is a primary method for identifying proteins and their post-translational modifications. In a typical bottom-up proteomics experiment, proteins are digested into peptides, which are then analyzed by MS. When proteins are labeled with this compound, the resulting peptides will carry a specific mass modification.
The covalent attachment of this compound adds a defined mass to the modified amino acid residue, which can be detected by the mass spectrometer. This mass shift serves as a signature for identifying the labeled peptides within a complex mixture. acs.orgnih.govresearchgate.net For instance, the mass of the this compound molecule (C14H26N4O2S3) is 378.58 g/mol . nih.gov High-resolution mass spectrometers can accurately measure the mass of the modified peptides, and tandem mass spectrometry (MS/MS) can be used to fragment the peptides and determine the exact site of modification. nih.govresearchgate.net The cleavable linker in this compound can also be advantageous in MS analysis, as removing the bulky biotin tag can improve ionization and fragmentation efficiency of the peptide. biorxiv.orgnih.gov
| Analytical Technique | Application with this compound | Key Feature Utilized |
| Streptavidin Affinity Chromatography | Enrichment of labeled proteins/peptides. | High-affinity biotin-streptavidin binding and cleavable disulfide bond for mild elution. researchgate.netnih.gov |
| Tandem Affinity Purification (TAP) | High-purity isolation of protein complexes. | Use as one of the affinity tags, with the cleavable linker facilitating the second elution step. nih.govnih.gov |
| Mass Spectrometry (MS) | Identification of labeled peptides. | Specific mass shift caused by the this compound tag. nih.govresearchgate.net |
| LC-MS/MS | Disulfide bond mapping and site of modification analysis. | Labeling of free cysteines and fragmentation analysis to determine connectivity. researchgate.netnih.gov |
| Biotin Switch Assay | Detection and quantification of cysteine redox states. | Thiol-reactive nature (after reduction) to label specific cysteine modifications. nih.govnih.gov |
LC-MS/MS for Disulfide Bond Pattern Analysis in Labeled Proteins
Determining the disulfide bond connectivity in proteins is crucial for understanding their structure and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for this purpose. nih.govwaters.com this compound can be used as a reagent in workflows designed to map disulfide bonds.
One strategy involves the differential alkylation of cysteine residues. researchgate.netresearchgate.net Free cysteine thiols in a protein can first be blocked with a standard alkylating agent. Then, the disulfide bonds are selectively reduced, and the newly formed free thiols are labeled with this compound. After enzymatic digestion, the resulting peptides are analyzed by LC-MS/MS. The presence of the this compound tag on specific peptides reveals which cysteines were originally involved in disulfide bonds. The fragmentation data from MS/MS can then be used to pinpoint the exact cysteine residues that were linked. nih.gov
Biotin Switch Assays for Cysteine Redox State Analysis
The biotin switch assay is a widely used method to detect and quantify specific oxidative modifications of cysteine residues, such as S-nitrosylation. nih.govnih.govliverpool.ac.uk The assay relies on a three-step process: blocking of free thiols, selective reduction of the modified cysteine, and labeling of the newly formed thiol with a biotin-containing reagent. nih.govresearchgate.net
This compound, due to its disulfide bond, can be used in a modified biotin switch assay. In its oxidized form, it is not reactive towards thiols. However, upon reduction, it yields a free thiol group which can then be used in subsequent reactions. A common approach in a biotin switch assay is to first block all free cysteine thiols in a protein sample. Next, a specific reducing agent is used to reverse the oxidative modification of interest (e.g., ascorbate (B8700270) for S-nitrosothiols), exposing a free thiol. This newly available thiol can then be reacted with a thiol-reactive biotinylating agent. The resulting biotinylated proteins can be enriched by streptavidin affinity chromatography and identified or quantified. nih.govliverpool.ac.uk While reagents like biotin-HPDP are commonly used, the principle of selectively labeling newly exposed thiols is central to the technique.
Quantitative Assessment of Reversible Cysteine Oxidation (e.g., S-Nitrosylation, S-Glutathionylation)
The quantitative analysis of reversible cysteine oxidation, such as S-nitrosylation (SNO) and S-glutathionylation (SSG), is frequently accomplished using a methodology known as the biotin switch technique (BST). nih.govnih.gov This technique is considered a gold standard for identifying and quantifying these low-abundance and highly reactive modifications. nih.govnih.govresearchgate.net The general workflow of the biotin switch assay is a multi-step process designed to specifically label the modified cysteine residue.
The core principle of the biotin switch assay involves three main steps:
Blocking: All free, unmodified cysteine thiols in a protein sample are first blocked with an alkylating agent, such as S-methylmethanethiosulfonate (MMTS). nih.gov This initial step is crucial to prevent non-specific labeling in subsequent stages.
Reduction: The specific reversible modification of interest is then selectively reduced to a free thiol. For S-nitrosylated proteins, this is typically achieved using ascorbate, which specifically cleaves the S-NO bond. nih.govnih.gov For S-glutathionylated proteins, a specific reducing agent like glutaredoxin can be employed.
Labeling: The newly exposed thiol groups, which were formerly S-nitrosylated or S-glutathionylated, are then specifically labeled with a biotin-containing reagent, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide). nih.govnih.gov This "switch" attaches a biotin tag to the site of the original modification.
Once biotinylated, the proteins can be enriched using avidin (B1170675) or streptavidin affinity chromatography. nih.gov Subsequent quantification can be performed using various methods, including mass spectrometry. nih.gov The use of stable isotope labeling, where "light" and "heavy" isotopic versions of the biotin tag are used to label samples from different conditions, allows for accurate relative quantification of changes in the modification status of specific cysteine residues. nih.govresearchgate.net
A variation of this method, known as resin-assisted capture (RAC), has been developed to improve the efficiency of enrichment. researchgate.net In SNO-RAC, for instance, after the selective reduction of S-nitrosothiols, the nascent thiols are captured on a resin, which minimizes non-specific binding often associated with avidin-biotin enrichment. researchgate.netnih.gov This approach has been shown to be effective for the site-specific identification and quantification of both S-nitrosylation and S-glutathionylation. researchgate.netnih.gov
Table 1: Comparison of Methodologies for Quantifying Reversible Cysteine Oxidation
| Methodology | Principle | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Biotin Switch Technique (BST) | Blocking of free thiols, selective reduction of the modification, and labeling of nascent thiols with a biotin tag. | MMTS, Ascorbate (for SNO), Biotin-HPDP | Gold standard for identifying SNO; allows for enrichment and quantification. nih.gov | nih.govnih.govnih.gov |
| Resin-Assisted Capture (RAC) | Modification of the BST where nascent thiols are covalently captured on a resin. | MMTS, Ascorbate, Thiol-reactive resin | Reduces non-specific binding, improves detection of high-mass proteins. researchgate.net | researchgate.netnih.gov |
| Stable Isotope Labeling | Use of light and heavy isotope-coded biotin tags for comparative analysis. | Isotopically labeled biotin reagents | Facilitates accurate relative quantification between different samples. nih.gov | nih.govresearchgate.net |
Dual-Labeling Methodologies to Minimize Detection Bias
A significant challenge in detecting cysteine modifications is the potential for incomplete capture and labeling bias when using a single thiol-reactive tag. nih.govnih.gov Research has shown that different labeling reagents can exhibit distinct chemical preferences, leading to the identification of different subpopulations of modified cysteines. nih.gov For example, a comparison between a pyridyldithiol-based tag and an iodoacetyl-based tag for detecting S-nitrosylation revealed that less than 30% of the identified SNO sites were detected by both reagents. nih.gov
This observation led to the development of dual-labeling methodologies to maximize the coverage of the S-nitrosoproteome and reduce detection bias. nih.govnih.gov In this approach, a sample is split and processed in parallel using two different thiol-reactive labeling reagents after the initial blocking and reduction steps of the biotin switch assay. nih.gov
One study characterized the distinct subpopulations of SNO residues, finding that pyridyldithiol reagents preferentially label cysteine residues that are more basic and hydrophobic. nih.gov By employing a parallel dual-labeling strategy, the researchers were able to significantly increase the number of identified SNO sites in mouse hearts. nih.govnih.gov This demonstrates that using two tags with different chemical properties provides a more comprehensive and less biased profile of protein S-nitrosylation. nih.gov This strategy is generalizable and can be applied to other proteomic studies that rely on a thiol-labeling switch methodology. ahajournals.org
Table 2: Findings from a Dual-Labeling S-Nitrosylation Study
| Labeling Reagent Type | Chemical Preference | Overlap in Detected SNO Sites | Conclusion | Reference |
|---|---|---|---|---|
| Pyridyldithiol-based Tandem Mass Tag | Preferentially labels more basic and hydrophobic cysteine residues. | Less than 30% of SNO-modified residues were detected by both tags. | A single tag leads to incomplete capture and labeling bias. A dual-labeling strategy maximizes the overall detection of S-nitrosylation. | nih.govnih.gov |
| Iodoacetyl-based Tandem Mass Tag | Labels a distinct subpopulation of cysteine residues compared to pyridyldithiol. |
Methodologies for Preventing Disulfide Scrambling during Sample Preparation
A major analytical artifact in proteomics, particularly in the characterization of proteins like monoclonal antibodies, is disulfide scrambling. researchgate.netnih.gov This phenomenon is the unintentional rearrangement of native disulfide bonds, which can occur during sample preparation steps like denaturation and enzymatic digestion, especially under basic pH conditions. researchgate.netnih.gov This leads to an inaccurate representation of the protein's true disulfide connectivity. nih.govthermofisher.com
Several strategies have been developed to minimize or prevent disulfide scrambling. While performing digestion at an acidic pH can reduce scrambling, it often leads to inefficient and non-specific cleavage by enzymes like trypsin, which are most active at alkaline pH. researchgate.netgoogle.com Alkylation of free thiols with reagents like iodoacetamide (B48618) is another common approach, but it may not prevent the disruption of existing disulfide bonds. google.com
A robust method to prevent disulfide scrambling at the basic pH required for efficient tryptic digestion involves the addition of a mild oxidizing agent. researchgate.net Cystamine has been identified as an effective agent for this purpose. researchgate.netnih.gov By maintaining an oxidizing environment, cystamine helps to prevent the reduction of native disulfide bonds and subsequent incorrect re-pairing. researchgate.net One study developed a non-reduced peptide mapping method for monoclonal antibodies that successfully minimized disulfide scrambling by adding cystamine along with a low concentration of iodoacetamide during sample preparation at a basic pH. researchgate.net This approach was shown to significantly reduce scrambled peptides with high reproducibility. researchgate.net Maintaining a functional concentration of cystamine throughout the sample preparation process is key to its effectiveness. google.com
Table 3: Strategies to Minimize Disulfide Scrambling
| Strategy | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Acidic pH Digestion | Reduces the rate of hydroxide-initiated β-elimination, a key scrambling mechanism. | Effectively prevents scrambling. | Leads to poor digestion efficiency and non-specific cleavage with enzymes like trypsin. researchgate.netgoogle.com | nih.govgoogle.com |
| Alkylation of Free Thiols (e.g., with Iodoacetamide) | Caps free sulfhydryl groups, preventing them from initiating thiol-disulfide exchange. | Simple to implement. | Does not prevent the initial disruption of native disulfide bonds. google.com | nih.govgoogle.com |
| Addition of an Oxidizing Agent (e.g., Cystamine) | Maintains an oxidizing environment, preventing the reduction of disulfide bonds that leads to scrambling. | Allows for efficient digestion at optimal basic pH while minimizing scrambling. researchgate.net | Requires optimization of concentration to be effective without causing other artifacts. | researchgate.netgoogle.comnih.govgoogle.com |
Emerging Research Frontiers and Future Perspectives in Biotinyl Cystamine Applications
Innovations in Responsive Biotinyl Cystamine (B1669676) Probe Design
The design of molecular probes that can respond to specific biological stimuli is a rapidly advancing field. Biotinyl cystamine serves as a foundational scaffold for creating such responsive tools, primarily due to its cleavable disulfide bond and the biotin (B1667282) moiety for affinity capture. Innovations in this area focus on creating probes for cross-linking, enrichment, and detection of protein interactions and modifications.
A significant advancement is the development of cleavable cross-linkers for structural proteomics. nih.gov this compound itself can be used as a biotinylation reagent where the disulfide bond is cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). lumiprobe.com More complex designs incorporate these features into sophisticated reagents. For instance, an isotopically coded, collision-induced dissociation (CID)-cleavable biotinylated cross-linker known as CBDPS has been developed. nih.gov This type of reagent contains a biotin handle for the affinity purification of cross-linked peptides, an isotopically coded tag that creates a unique mass signature for easy identification in mass spectrometry (MS), and a CID-cleavable site that allows the cross-linked peptides to be separated during MS/MS analysis. nih.govnih.gov This multi-functional design greatly simplifies the complex process of identifying protein-protein interactions. nih.gov
The design of these probes often involves balancing functionality with practical considerations. While the biotin tag is excellent for selective enrichment via the strong biotin-streptavidin interaction, its bulky nature can sometimes cause steric hindrance, preventing the reagent from accessing reactive sites on a protein's surface. nih.govacs.org To address this, newer, more compact linkers are being developed. nih.gov Furthermore, fluorescent probes designed to react with specific biothiols like cysteine (Cys) and glutathione (B108866) (GSH) showcase mechanisms, such as Michael addition reactions, that could be integrated into future this compound probe designs to confer responsiveness to specific cellular redox states or enzymatic activities. nih.govnih.gov
Table 1: Innovations in Responsive Probe Design Featuring Biotin and Cleavable Linkers
| Probe/Reagent Type | Key Features | Primary Application | Reference |
|---|---|---|---|
| This compound | Biotin tag; disulfide bond cleavable by reducing agents (e.g., DTT). | Reversible biotinylation of biomolecules via amino groups. | lumiprobe.com |
| CBDPS (Cleavable Biotinylated Cross-linker) | Biotin handle for affinity enrichment; Isotopic coding for MS detection; CID-cleavable thio-functionality. | Structural proteomics; identification of protein-protein interactions. | nih.govnih.govacs.org |
| Protein Interaction Reporter (PIR) Linkers | Membrane-permeable; MS-cleavable; Biotin handle for enrichment. | In vivo cross-linking studies to map protein interaction networks. | nih.gov |
| Biothiol-Responsive Fluorescent Probes | Fluorophore activated by reaction with biothiols (e.g., cysteine); can incorporate targeting moieties. | Fluorescence imaging of specific biothiols in living cells. | nih.govnih.gov |
Integration with Advanced Imaging and Sensing Technologies
The conjugation of this compound derivatives to signaling molecules like fluorophores has enabled their use in advanced imaging and sensing technologies. The biotin component acts as a targeting agent, leveraging the fact that many cancer cells overexpress biotin-selective transporters to achieve tumor-specific accumulation. researchgate.netnih.gov This targeting capability, combined with a responsive element, allows for the creation of "smart" probes that are activated only under specific conditions within the target cells.
A prime example is the design of a near-infrared (NIR) fluorescent nanoparticle that can be used for dual-targeted tumor imaging. nih.gov In this system, a probe containing biotin, a Cy5.5 fluorophore linked via an ester bond, and a self-assembling motif is created. nih.gov The resulting nanoparticle specifically targets tumor cells that overexpress both the biotin receptor and the intracellular enzyme carboxylesterase (CES). nih.gov The probe's fluorescence is initially quenched, but upon entering the target cell, CES cleaves the ester bond, releasing the Cy5.5 fluorophore and turning the NIR fluorescence signal "on". nih.gov This dual-targeting and activation strategy significantly enhances imaging precision and specificity.
The development of probes that emit in the NIR region is particularly valuable as it allows for deeper tissue penetration and reduced background autofluorescence, making them suitable for in vivo imaging. nih.gov The strong and stable interaction between biotin and avidin (B1170675) (or streptavidin) is a proven and adaptable tool that continues to be exploited in the design of novel probes for live-cell imaging and biosensing applications. researchgate.netnih.gov
Table 2: Biotinylated Probes in Advanced Imaging and Sensing
| Probe System | Targeting & Activation Mechanism | Technology | Application | Reference |
|---|---|---|---|---|
| CES-Cleavable Biotinylated Nanoparticle | Targets biotin receptor; fluorescence activated by intracellular carboxylesterase (CES) cleavage. | Near-Infrared (NIR) Fluorescence Imaging | Dual-targeted imaging of HepG2 tumors. | nih.gov |
| Cyanine-based NIR Fluorescent Probes | Targets specific organelles (e.g., mitochondria); fluorescence enhanced upon reaction with biothiols like cysteine. | NIR Fluorescence Imaging | Monitoring Cysteine levels in mitochondria of living cells. | nih.gov |
| Biotin-Conjugated Prodrugs | Targets tumor cells via biotin-selective transporters; drug is released upon cleavage of a linker. | Theranostics | Targeted drug delivery and in situ activation monitoring. | researchgate.net |
Expansion into Novel Biological Pathways and Disease Mechanism Studies
Beyond its role as a linker, the cystamine component of this compound has inherent bioactivity that is being explored in the context of various diseases, particularly neurodegenerative disorders. researchgate.net Cysteamine (B1669678) (the reduced form of cystamine) and cystamine itself are being investigated as potential disease-modifying agents for conditions like Parkinson's disease (PD) and Huntington's disease (HD). nih.govnih.gov Cysteamine has the desirable characteristic of being able to cross the blood-brain barrier. nih.gov
Research has shown that these aminothiols act on multiple pathways critical to neurodegeneration. nih.gov Their mechanisms of action include providing antioxidant effects by increasing levels of cysteine and glutathione, inhibiting the enzyme transglutaminase 2, modulating mitochondrial function, and reducing inflammation. researchgate.netnih.gov Crucially, they have been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key protein that supports the survival of existing neurons and encourages the growth of new ones. researchgate.netnih.gov The potential of cystamine to halt or even reverse neurodegenerative processes in various PD models has led to calls for its advancement into clinical trials. nih.gov
Attaching a biotin tag to cystamine creates a powerful tool for studying these pathways. This compound can be used in affinity purification experiments to pull down and identify the proteins that cystamine interacts with, thereby elucidating the molecular mechanisms behind its neuroprotective effects.
Table 3: Biological Pathways and Diseases Associated with the Cystamine Moiety
| Biological Pathway/Process | Effect of Cysteamine/Cystamine | Associated Diseases | Reference |
|---|---|---|---|
| Neurotrophic Factor Secretion | Augments levels of Brain-Derived Neurotrophic Factor (BDNF). | Huntington's Disease, Parkinson's Disease, Autism Spectrum Disorders. | researchgate.netnih.gov |
| Oxidative Stress | Mitigates oxidative stress by increasing cysteine and glutathione levels. | Neurodegenerative Disorders. | researchgate.netnih.gov |
| Transglutaminase 2 (TG2) Activity | Inhibits TG2, an enzyme implicated in pathological protein cross-linking. | Huntington's Disease, Autism Spectrum Disorders. | researchgate.netnih.gov |
| Inflammation | Reduces inflammatory responses. | Neurodegenerative Disorders. | nih.gov |
| Mitochondrial Function | Modulates mitochondrial activity. | Neurodegenerative Disorders. | researchgate.net |
Development of High-Throughput Screening Platforms Using this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds. agilent.com The unique properties of biotinylated molecules are being harnessed to develop novel HTS platforms. A key strategy involves using the biotin-avidin interaction to immobilize or detect components in an assay.
An elegant example is a fluorescence polarization (FP)-based HTS assay designed to screen for inhibitors of the enzyme Cathepsin L (CTSL). nih.gov This system utilizes a specially designed bifunctional substrate that has a FITC fluorophore at one end and a biotin tag at the other. nih.gov In the assay's initial state, this substrate binds to avidin, forming a large, high-molecular-weight complex. This large complex rotates slowly in solution, resulting in a high FP signal. nih.gov When active CTSL enzyme is present, it cleaves the substrate, separating the FITC-containing fragment from the biotin-avidin complex. This small, fluorescent fragment rotates rapidly, leading to a low FP signal. nih.gov If a compound successfully inhibits CTSL, the substrate remains intact, and the FP signal stays high. This method provides a rapid, scalable, and separation-free way to quantify enzyme inhibition, making it ideal for HTS. nih.gov
While not a direct use of this compound, related HTS methods for screening large libraries of cystine-rich peptides on the surface of yeast further highlight the importance of disulfide-containing molecules in high-throughput discovery platforms. nih.gov These platforms enable the rapid identification of novel binders for therapeutic and diagnostic applications. nih.gov
Table 4: Example of an HTS Platform Using a Biotinylated Substrate
| Component | Function | Principle | Reference |
|---|---|---|---|
| Bifunctional Substrate | Contains a FITC fluorophore, a biotin tag, and an enzyme cleavage site. | Acts as the reporter molecule for enzyme activity. | nih.gov |
| Avidin | Binds with high affinity to the biotin tag on the substrate. | Creates a large complex to maximize the initial FP signal. | nih.gov |
| Target Enzyme (e.g., CTSL) | Cleaves the substrate if active. | Enzyme activity leads to a decrease in the FP signal. | nih.gov |
| Inhibitor Compound | Prevents the enzyme from cleaving the substrate. | Inhibition is detected by the maintenance of a high FP signal. | nih.gov |
Theoretical and Computational Modeling of this compound Interactions
Computational modeling has become an indispensable tool for understanding biomolecular interactions at an atomic level. frontiersin.org For this compound, modeling is crucial for rationalizing the behavior of both the biotin tag and the cystamine linker. The interaction between biotin and streptavidin, which is fundamental to nearly all applications of biotinylated reagents, has been a key subject of such studies. scienceopen.com
Using techniques like all-atom steered molecular dynamics (SMD) simulations, researchers can investigate the mechanical properties of the biotin-streptavidin bond. scienceopen.com These simulations have revealed that the force required to unbind biotin from streptavidin depends significantly on the direction of the applied force (the loading geometry). scienceopen.com Modeling has shown that a flexible loop on the streptavidin protein (the L3/4 loop) closes over the binding pocket like a lid, which is a critical factor for the high-affinity interaction. scienceopen.com Certain pulling forces can induce conformational changes in this binding pocket, lowering the energy barrier and making it easier for biotin to escape. scienceopen.com
Beyond the biotin tag, computational modeling can be used to predict how the cystamine portion of the molecule interacts with its biological targets, such as enzymes or protein surfaces. frontiersin.org Methods like molecular dynamics can simulate how this compound or its fragments bind to proteins, identifying preferential binding sites and characterizing the nature of the interactions (e.g., electrostatic, hydrogen bonding). frontiersin.org This predictive power can guide the design of more effective probes and therapeutic agents and help interpret experimental results from proteomics or screening studies. researchgate.net
Table 5: Computational Modeling of this compound-Related Interactions
| Modeling Technique | System Studied | Key Insights | Reference |
|---|---|---|---|
| Steered Molecular Dynamics (SMD) | Streptavidin-Biotin Complex | Revealed that unbinding forces are dependent on force-loading geometry; identified the role of conformational changes in the binding pocket. | scienceopen.com |
| Molecular Dynamics (MD) | Interactions of small molecules (e.g., POMs) with protein surfaces. | Identifies preferred binding sites and characterizes interaction types (electrostatic, hydrogen bonding). Applicable to cystamine-protein interactions. | frontiersin.org |
| Computational Modeling (General) | Kinesin-1 and Tubulin C-Terminal Tails | Demonstrates how modeling can reveal complex interaction mechanisms, such as a "catch-and-guide" electrostatic interaction, guiding experimental hypotheses. | researchgate.net |
Q & A
Q. What structural and functional properties of Biotinyl Cystamine make it suitable for biomolecule conjugation?
this compound comprises a biotin moiety linked to cystamine (a disulfide-containing amine). The biotin enables high-affinity binding to streptavidin/avidin, facilitating detection and purification, while the cystamine provides a disulfide bond (-S-S-) for covalent conjugation to thiol (-SH) groups on biomolecules (e.g., proteins, peptides) . This dual functionality supports applications like affinity chromatography, immunoassays, and reversible immobilization on solid surfaces.
Q. What methodological steps are critical for successful biotinylation of thiol-containing biomolecules using this compound?
- Thiol reduction : Pre-treat biomolecules with reducing agents (e.g., DTT, TCEP) to expose free -SH groups.
- Reaction conditions : Use pH 7–8 buffers (e.g., PBS) to optimize disulfide bond formation. Avoid competing thiols (e.g., β-mercaptoethanol) during conjugation .
- Purification : Remove excess this compound via dialysis or size-exclusion chromatography post-reaction .
- Validation : Confirm biotinylation using streptavidin-based assays (e.g., ELISA, Western blot) .
Q. How can researchers optimize this compound solubility and stability in experimental workflows?
this compound is soluble in water and organic solvents (e.g., DMSO). For stability:
- Store lyophilized powder at -20°C, protected from light and moisture.
- Prepare fresh solutions to avoid disulfide reduction or hydrolysis.
- Avoid freeze-thaw cycles for stock solutions .
Advanced Research Questions
Q. How might the cystamine moiety in this compound interfere with enzymatic assays or cellular studies?
Cystamine is a known inhibitor of transglutaminase 2 (TG2) via irreversible oxidative inactivation . In cellular models, unintended TG2 inhibition could alter processes like extracellular matrix remodeling or apoptosis. Researchers should:
Q. What strategies enable reversible biomolecule conjugation using this compound, and how can this be applied dynamically?
The disulfide bond in this compound allows reversible conjugation under reducing conditions. For example:
- Dynamic release : Treat conjugated complexes with 10–50 mM DTT to cleave disulfide bonds, enabling elution of purified proteins in affinity chromatography .
- Live-cell studies : Use this compound to immobilize proteins on gold nanoparticles, then apply reducing agents to trigger release and study real-time interactions .
Q. How can researchers address contradictions in data when this compound exhibits off-target effects in neurobiological models?
Cystamine derivatives are implicated in modulating Nrf2/ARE signaling and BDNF secretion, which may confound neuroprotection studies . Mitigation strategies include:
- Validating results with alternative biotinylation reagents (e.g., Biotin-HPDP) lacking cystamine.
- Profiling Nrf2 activation via qPCR (e.g., NQO1, HO-1 expression) to identify indirect signaling effects .
Q. What experimental considerations are vital when using this compound in live-cell imaging or metabolic labeling?
- Cytotoxicity : Cystamine at high concentrations (>250 µM) reduces cell viability and proliferation . Optimize concentrations using dose-response assays (e.g., MTS/XTT) .
- Metabolic interference : The disulfide bond may alter cellular redox states. Monitor glutathione (GSH) levels via LC-MS or fluorescent probes (e.g., monochlorobimane) .
Methodological Best Practices
- Affinity purification : Use this compound-conjugated resins for capturing thiolated proteins. Elute with 10 mM DTT and validate purity via SDS-PAGE .
- Surface functionalization : Immobilize thiolated DNA/antibodies on this compound-coated chips for biosensors. Confirm activity via SPR or fluorescence .
- Data normalization : In enzyme inhibition studies, normalize this compound effects to vehicle controls and account for batch-to-batch reagent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
